3-Methylthieno[3,2-b]pyridine is a heterocyclic compound characterized by a fused thieno and pyridine ring system. It has garnered attention in various fields of research due to its unique structural features and potential biological activities.
The compound is derived from thieno[3,2-b]pyridine, which is a bicyclic structure incorporating sulfur and nitrogen atoms. The methyl group at the third position of the thieno ring enhances its chemical properties and reactivity.
3-Methylthieno[3,2-b]pyridine belongs to the class of thienopyridines, which are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 3-Methylthieno[3,2-b]pyridine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 2-thioxopyridine derivatives with various reagents under controlled conditions to form the desired thienopyridine core.
The molecular formula of 3-Methylthieno[3,2-b]pyridine is with a molecular weight of approximately 133.15 g/mol. The structure features a thieno ring fused to a pyridine ring, with a methyl group attached to the thieno ring.
InChI=1S/C8H7N/c1-5-4-10-7-2-6(9)3-8(5)7/h2-4H,1H3
CC1=CSC2=C1C(=CN=C2)C=N
3-Methylthieno[3,2-b]pyridine can participate in various chemical reactions:
The mechanism of action for 3-Methylthieno[3,2-b]pyridine involves its interaction with biological targets such as enzymes or receptors. The compound may modulate specific pathways by binding to these targets, which can lead to alterations in cellular processes such as proliferation or apoptosis.
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: